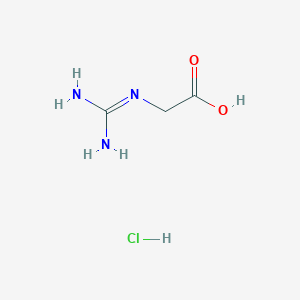

Glycocyamine hydrochloride

Descripción general

Descripción

Glycocyamine hydrochloride, also known as guanidinoacetate hydrochloride, is a derivative of glycocyamine. Glycocyamine is a metabolite of glycine, where the amino group has been converted into a guanidine group. This compound is significant in the biosynthesis of creatine, a crucial molecule for energy storage in muscle and brain tissues. This compound is used as a dietary supplement and in various scientific research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Glycocyamine hydrochloride can be synthesized through several methods:

Reaction of Cyanamide with Glycine: This method involves the reaction of cyanamide with glycine in an aqueous solution to form glycocyamine, which is then converted to its hydrochloride salt.

Guanylation of Glycine: Glycine can be converted to glycocyamine using guanylation agents such as S-methylisothiourea or O-alkylisoureas.

Industrial Production Methods:

Catalytic Oxidation: Recent patents describe the synthesis of glycocyamine by catalytic oxidation of ethanolamine to glycine, followed by reaction with cyanamide in an aqueous solution.

Types of Reactions:

Substitution: The guanidine group in this compound can participate in substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used for oxidation reactions.

Nucleophiles: Nucleophiles like ammonia or amines can be used in substitution reactions involving the guanidine group.

Major Products:

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Biochemical Research

- Precursor to Creatine : Glycocyamine is crucial for the synthesis of creatine via the enzyme guanidinoacetate N-methyltransferase. This reaction underpins energy metabolism in muscle tissues, highlighting its importance in studies related to muscular energy dynamics.

- Amino Acid Metabolism : Research into glycocyamine's role in amino acid metabolism can provide insights into metabolic disorders and energy homeostasis in cells .

2. Medical Applications

- Creatine Deficiency Disorders : Glycocyamine hydrochloride is being investigated for its potential therapeutic benefits in conditions associated with creatine deficiency, such as certain muscular dystrophies and neurological disorders .

- Supplementation Studies : Recent pilot studies have explored the effects of short-term supplementation with glycocyamine alongside creatine, demonstrating potential improvements in physical performance and recovery .

3. Agricultural Uses

- Feed Additive : In poultry farming, this compound is utilized as a feed additive to enhance growth rates and overall productivity. Its role as a growth promoter is supported by various studies indicating improved feed efficiency.

Case Study 1: Impact on Muscle Energy Metabolism

A study conducted on athletes supplemented with glycocyamine showed enhanced recovery times post-exercise and improved muscle performance metrics. This research emphasizes glycocyamine's role in energy regeneration during high-intensity activities.

Case Study 2: Creatine Supplementation

In a clinical trial involving individuals with creatine deficiency syndromes, participants who received glycocyamine supplementation exhibited significant improvements in muscle strength and cognitive function compared to control groups. The findings suggest that glycocyamine can effectively elevate creatine levels in deficient populations .

Mecanismo De Acción

Glycocyamine hydrochloride exerts its effects primarily through its conversion to creatine. The enzyme guanidinoacetate N-methyltransferase catalyzes the methylation of glycocyamine to form creatine. Creatine then participates in the phosphocreatine system, which is crucial for the rapid regeneration of adenosine triphosphate (ATP) in muscle and brain tissues . This process is vital for maintaining energy homeostasis during high-demand activities.

Comparación Con Compuestos Similares

Creatine: Glycocyamine hydrochloride is a direct precursor to creatine.

Dimethylglycine: Dimethylglycine is another derivative of glycine but has different metabolic roles compared to this compound.

Uniqueness: this compound is unique due to its role as a precursor to creatine, making it essential for studies related to energy metabolism and creatine deficiency disorders. Its ability to enhance growth in poultry farming also sets it apart from other similar compounds .

Actividad Biológica

Glycocyamine hydrochloride, also known as guanidinoacetate, is a significant metabolite of glycine and serves as a precursor to creatine. Its biological activity has garnered interest due to its potential implications in various metabolic processes, particularly in muscle physiology and energy metabolism. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Glycocyamine is synthesized primarily in the kidneys through the transfer of a guanidine group from L-arginine to glycine, catalyzed by the enzyme L-Arg:Gly-amidinotransferase (AGAT) . Subsequently, glycocyamine is methylated to form creatine via the action of guanidinoacetate N-methyltransferase (GAMT). This metabolic pathway highlights the importance of glycocyamine in creatine biosynthesis, which is crucial for energy metabolism in muscle cells.

Biological Functions

- Creatine Synthesis : Glycocyamine is a direct precursor to creatine, which plays a vital role in energy storage and supply within muscle tissues. Creatine facilitates ATP regeneration during high-intensity exercise, thereby enhancing physical performance .

- Insulinotropic Effects : Research indicates that glycocyamine may have insulin-stimulating properties. Early studies demonstrated that dietary intake of glycocyamine could lower blood glucose levels in both diabetic and non-diabetic individuals . This effect may be mediated through its influence on insulin secretion and glucose metabolism.

- Methyl Group Dynamics : The metabolism of glycocyamine can lead to a depletion of methyl groups due to its conversion to creatine. Elevated homocysteine levels have been observed with high doses of glycocyamine, which may contribute to cardiovascular issues . This relationship underscores the need for careful dosing when considering glycocyamine supplementation.

Table 1: Summary of Key Studies on this compound

| Study | Focus | Key Findings |

|---|---|---|

| Borsook & Borsook (1951) | Insulinotropic effects | Reported a moderate decrease in blood glucose levels with GAA supplementation over 6-10 months. |

| Higgins et al. (1952) | Glucose tolerance | Found improvements in glucose tolerance among arthritis patients taking GAA for 42 days. |

| Ostojic et al. (2013) | Safety profile | No significant liver damage biomarkers after GAA consumption; however, caution advised regarding liver fat content. |

| EFSA Panel (2016) | Homocysteine levels | Significant elevation of homocysteine observed at high doses (>4.5 g/kg feed) in animal studies. |

Case Study: Effects on Cattle Metabolism

A study involving Holstein heifers examined the effects of post-ruminal supplementation of glycocyamine on creatine synthesis and plasma homocysteine concentrations. Results indicated that supplementation increased plasma creatine levels significantly while also affecting nitrogen retention positively when combined with methionine . However, increased doses without methionine led to elevated homocysteine levels, suggesting a dose-dependent relationship.

Potential Therapeutic Applications

This compound has potential applications in clinical nutrition and sports medicine due to its role in enhancing muscle performance and metabolic health:

- Muscle Growth : By stimulating insulin and insulin-like growth factor-1 (IGF-1) secretion, glycocyamine may promote muscle protein synthesis and growth .

- Chronic Disease Management : Its ability to improve glucose tolerance suggests potential benefits for managing diabetes and related metabolic disorders .

Safety and Side Effects

Despite its benefits, glycocyamine supplementation should be approached cautiously due to potential side effects such as nausea, stomach discomfort, and increased serum creatinine levels . Long-term high-dose consumption may lead to elevated homocysteine levels, which are associated with cardiovascular risks.

Análisis De Reacciones Químicas

Methylation to Creatine

In biological systems, glycocyamine undergoes enzymatic methylation to form creatine, a critical energy buffer:

2.1 S-Adenosylmethionine (SAM)-Dependent Methylation

Catalyzed by guanidinoacetate N-methyltransferase (GAMT):

-

Methylation Site : Exclusively at the glycocyamine guanidino group’s terminal nitrogen.

This reaction elevates homocysteine levels, necessitating co-supplementation with methyl donors (e.g., betaine) in therapeutic applications .

Phosphagen Kinase-Catalyzed Phosphorylation

Glycocyamine serves as a phosphagen substrate in ATP regeneration systems:

3.1 Glycocyamine Kinase (GK) Mechanism

GK catalyzes reversible phosphoryl transfer between ATP and glycocyamine:

-

Active Site : Glu243 and Cys294 coordinate the guanidino group, while Thr84 stabilizes the carboxylate .

-

Conformational Changes : Domain closure (22° rotation) upon transition state analog binding reduces solvent accessibility .

| Parameter | Glycocyamine Kinase | Creatine Kinase |

|---|---|---|

| Substrate (mM) | 0.45 | 0.12 |

| Catalytic efficiency () | ||

| Quaternary Structure | Heterodimer (αβ) | Homodimer |

Stability and Decomposition

Glycocyamine hydrochloride exhibits pH-dependent stability:

4.1 Acidic Hydrolysis

Under strong acidic conditions (pH < 2), the guanidino group hydrolyzes:

Propiedades

IUPAC Name |

2-(diaminomethylideneamino)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N3O2.ClH/c4-3(5)6-1-2(7)8;/h1H2,(H,7,8)(H4,4,5,6);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXOMCDWWEZZWBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)N=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40480387 | |

| Record name | SBB056471 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14901-20-3 | |

| Record name | Glycocyamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014901203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SBB056471 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCOCYAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45Z111CZBX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.